molecular formula C11H13N5O B1231273 2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide

2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide

Cat. No.: B1231273
M. Wt: 231.25 g/mol
InChI Key: WXJXVAKYIPZGJD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide is a chemical compound that features a methoxyphenyl group and a triazolyl group connected through an ethanimidamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide is unique due to its combination of a methoxyphenyl group and a triazolyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide

InChI

InChI=1S/C11H13N5O/c1-17-10-4-2-9(3-5-10)6-11(12)15-16-7-13-14-8-16/h2-5,7-8H,6H2,1H3,(H2,12,15)

InChI Key

WXJXVAKYIPZGJD-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/N2C=NN=C2)/N

SMILES

COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N

Canonical SMILES

COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide
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2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide
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2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide
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2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide
Reactant of Route 5
2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide
Reactant of Route 6
2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide

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